N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide
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Description
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide is a compound that likely participates in a variety of biological activities given its structural features, such as the pyrrol group, which is a common moiety in many biologically active compounds. The presence of both nitro and amide functionalities suggests it could be involved in specific chemical reactions and have unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including nitration, amidation, and coupling reactions. For instance, Zhu et al. (2014) synthesized 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through a series of reactions starting from substituted nitrobenzene compounds, highlighting the complexity of synthesizing nitrogen-containing aromatic compounds (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity can be determined using techniques such as NMR, IR, and HRMS. Gholivand et al. (2009) used multinuclear NMR and FTIR spectroscopy, alongside single-crystal X-ray diffraction, to elucidate the structure and conformational properties of a novel carbacylamidophosphate (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse and can include cyclization, nucleophilic substitution, and redox reactions. Korkmaz and Zora (2020) described a method for synthesizing pyrrolines, demonstrating the versatility of reactions involving nitro and chloro substituents on aromatic rings (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be significantly influenced by the nitro and amide groups. Studies like those conducted by Huang et al. (2017) on polyimides derived from similar structural motifs can provide insight into the material properties these compounds might exhibit, including thermal stability and solubility (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on structurally related compounds. The work by Pandey and Rao (2004) on the synthesis of a key intermediate for atorvastatin showcases the reactivity of compounds containing pyrrol groups towards cycloaddition reactions, which could be relevant for understanding the chemical behavior of the target compound (Pandey & Rao, 2004).
Scientific Research Applications
Synthesis and Biological Activities : A study by Zhu et al. (2014) discusses the synthesis of novel compounds closely related to N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide. They evaluated these compounds for insecticidal and fungicidal activities, highlighting their potential in agricultural applications (Zhu et al., 2014).
Antimicrobial Activities : Patel et al. (2011, 2012) synthesized compounds structurally similar to this compound. Their research indicates the potential antimicrobial properties of these compounds against various bacterial species, including Bacillus subtilis and Escherichia coli (Patel et al., 2011), (Patel et al., 2012).
Potential in Anticancer Research : A study by Wang et al. (2016) highlights the synthesis of a derivative of this compound, which is an intermediate in the synthesis of biologically active compounds, particularly in anticancer research (Wang et al., 2016).
Synthesis and Structure-Activity Relationships in Antitumor Agents : Research by Marchand et al. (2009) focuses on the synthesis of compounds similar to this compound and studying their structure-activity relationships in the context of antitumor agents (Marchand et al., 2009).
Depression and Cognitive Effects : Thomas et al. (2016) describe the synthesis and evaluation of compounds structurally related to this compound for their antidepressant and nootropic activities, contributing to the field of neuropsychiatric drug development (Thomas et al., 2016).
Polyamides and Polyimides Synthesis : Yang and Lin (1994, 1995) conducted studies on the synthesis of polyamides and polyimides using compounds related to this compound, indicating its relevance in the field of polymer science (Yang & Lin, 1994), (Yang & Lin, 1995).
properties
IUPAC Name |
N-(3-chloro-4-pyrrol-1-ylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-11-13(6-7-16(15)20-8-1-2-9-20)19-17(22)12-4-3-5-14(10-12)21(23)24/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMVLSQXKPAAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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